molecular formula C19H22N2O2 B11386589 1-butyl-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

1-butyl-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11386589
M. Wt: 310.4 g/mol
InChI Key: VLCDWBWEKLUIIZ-UHFFFAOYSA-N
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Description

1-Butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a butyl group and a methoxyphenoxy group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving 3-methoxyphenol and a suitable leaving group, such as a halide, in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-Butyl-2-[(3-hydroxyphenoxy)methyl]-1H-1,3-benzodiazole: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    1-Butyl-2-[(3-chlorophenoxy)methyl]-1H-1,3-benzodiazole: The presence of a chloro group can influence the compound’s electronic properties and interactions with other molecules.

    1-Butyl-2-[(3-nitrophenoxy)methyl]-1H-1,3-benzodiazole:

The uniqueness of 1-butyl-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-butyl-2-[(3-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-3-4-12-21-18-11-6-5-10-17(18)20-19(21)14-23-16-9-7-8-15(13-16)22-2/h5-11,13H,3-4,12,14H2,1-2H3

InChI Key

VLCDWBWEKLUIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC

Origin of Product

United States

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